molecular formula C8H3Br2F2N B1413288 2,5-Dibromo-3,4-difluorophenylacetonitrile CAS No. 1807040-73-8

2,5-Dibromo-3,4-difluorophenylacetonitrile

Cat. No.: B1413288
CAS No.: 1807040-73-8
M. Wt: 310.92 g/mol
InChI Key: WKUSEDPRCUSHMT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N and a molecular weight of 310.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an acetonitrile group. It is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3,4-difluorophenylacetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-difluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the acetonitrile group can engage in nucleophilic or electrophilic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3,4-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with the acetonitrile group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

IUPAC Name

2-(2,5-dibromo-3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUSEDPRCUSHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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